Sulfathiazole-13C6

Description

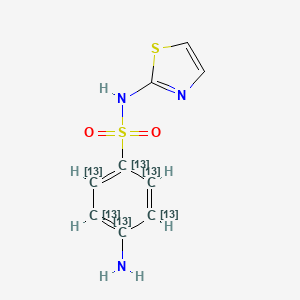

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRHUJNCSQMMB-UQUYMPKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746847 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-72-8 | |

| Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Stable Isotope-Labeled Standards

An In-depth Technical Guide on Sulfathiazole-13C6

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of Sulfathiazole-13C6, a key analytical tool in modern research and development. We will delve into its chemical identity, structural properties, and its critical role as a stable isotope-labeled internal standard in quantitative analysis. This document is intended to serve as a practical resource, offering both foundational knowledge and actionable protocols for laboratory applications.

In the precise world of analytical chemistry, especially within the pharmaceutical and environmental sciences, accuracy and reliability are paramount. The quantification of specific molecules in complex mixtures, such as biological fluids or environmental samples, is often challenged by matrix effects and variations in sample processing. To counteract these variables, internal standards are employed. A superior internal standard closely mimics the chemical and physical properties of the analyte of interest. Stable isotope-labeled (SIL) compounds, such as Sulfathiazole-13C6, represent the gold standard for internal standards in mass spectrometry-based assays. The incorporation of heavy isotopes, in this case, Carbon-13, renders the molecule chemically identical to its unlabeled counterpart but distinguishable by its mass. This allows for precise correction of analytical variability, leading to highly accurate and reproducible quantification.

Unveiling Sulfathiazole-13C6: Chemical Identity and Structure

Sulfathiazole-13C6 is the isotopically labeled form of sulfathiazole, an organosulfur compound that has been used as a short-acting sulfonamide antibiotic. The "-13C6" designation indicates that six of the carbon atoms in the molecule have been replaced with the stable isotope Carbon-13.

Key Identifiers and Properties:

| Property | Value |

| Chemical Name | 4-amino-N-(1,3-thiazol-2-yl)benzene-1,2,3,4,5,6-13C6-sulfonamide |

| CAS Number | 1217833-78-4 |

| Molecular Formula | ¹³C₆C₃H₉N₃O₂S₂ |

| Molecular Weight | Approximately 261.3 g/mol |

| Appearance | White to off-white solid |

Chemical Structure:

The foundational structure of Sulfathiazole-13C6 consists of a benzene sulfonamide core with an aminothiazole group attached to the sulfonamide nitrogen. The six carbon atoms of the benzene ring are the sites of isotopic labeling.

Caption: Chemical structure of Sulfathiazole-13C6, highlighting the six Carbon-13 atoms in the benzene ring.

The Rationale and Mechanism of Isotopic Labeling

The choice of Carbon-13 for isotopic labeling is deliberate. It is a stable, non-radioactive isotope of carbon. By replacing the naturally abundant Carbon-12 with Carbon-13, the mass of the molecule is increased without significantly altering its chemical reactivity, polarity, or chromatographic retention time. When a sample containing both the unlabeled analyte (sulfathiazole) and the labeled internal standard (Sulfathiazole-13C6) is analyzed by mass spectrometry, the two compounds are detected as distinct ions with a specific mass difference (in this case, 6 Daltons). This mass difference allows the instrument to differentiate and independently quantify both the analyte and the internal standard.

Logical Framework for Quantification:

Caption: The logical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Sulfathiazole in a Biological Matrix

This section provides a generalized, step-by-step protocol for the use of Sulfathiazole-13C6 in a typical bioanalytical workflow.

Objective: To accurately quantify the concentration of sulfathiazole in a plasma sample.

Materials:

-

Sulfathiazole analytical standard

-

Sulfathiazole-13C6 internal standard

-

LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid)

-

Blank plasma

-

Standard laboratory equipment (pipettes, centrifuges, vials)

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Sulfathiazole in methanol.

-

Prepare a 1 mg/mL stock solution of Sulfathiazole-13C6 in methanol.

-

From the sulfathiazole stock solution, prepare a series of calibration standards by serial dilution in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Prepare a working internal standard solution of Sulfathiazole-13C6 at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

To 100 µL of each plasma sample (calibrator, quality control, or unknown), add 10 µL of the working internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Employ a C18 reversed-phase column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient should be optimized to ensure baseline separation of sulfathiazole from other matrix components.

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification.

-

MRM Transitions:

-

Sulfathiazole: m/z 256.0 → 156.0

-

Sulfathiazole-13C6: m/z 262.0 → 162.0

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the sulfathiazole and Sulfathiazole-13C6 MRM transitions.

-

Calculate the peak area ratio (Sulfathiazole Area / Sulfathiazole-13C6 Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of sulfathiazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion: The Indispensable Role of Sulfathiazole-13C6

Sulfathiazole-13C6 stands as a testament to the advancements in analytical chemistry. Its role as a stable isotope-labeled internal standard is not merely a matter of convenience but a fundamental requirement for achieving the high standards of accuracy and precision demanded in modern scientific research and regulated industries. By providing a reliable means to correct for analytical variability, Sulfathiazole-13C6 enables researchers and drug development professionals to generate robust and defensible data, ultimately contributing to safer and more effective pharmaceuticals and a better understanding of their behavior in biological systems.

References

Foreword: The Significance of Isotopically Labeled Sulfathiazole

In the landscape of pharmaceutical research and development, stable isotope-labeled (SIL) compounds are indispensable tools.[1] The incorporation of heavy isotopes like Carbon-13 (¹³C) into a drug molecule creates a distinct mass signature that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without altering the compound's fundamental physicochemical properties or biological activity.[1][2] Sulfathiazole-¹³C₆, with its six ¹³C atoms incorporated into the phenyl ring, serves as an ideal internal standard for quantitative bioanalysis, enabling researchers to accurately determine the pharmacokinetic and metabolic profiles of its unlabeled counterpart.[3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Sulfathiazole-¹³C₆, designed for researchers, scientists, and drug development professionals.

I. Strategic Synthesis of Sulfathiazole-¹³C₆

The synthesis of Sulfathiazole-¹³C₆ is a multi-step process that begins with a commercially available ¹³C-labeled precursor. The most logical and efficient pathway commences with Aniline-¹³C₆, proceeding through a series of well-established reactions common in sulfonamide synthesis.[4][5] The causality behind this strategic choice lies in the commercial availability of the labeled starting material and the high-yielding nature of the subsequent transformations.

The overall synthetic workflow can be visualized as follows:

Caption: A four-step synthetic workflow for Sulfathiazole-¹³C₆.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

-

Aniline-¹³C₆

-

Acetic Anhydride

-

Chlorosulfonic Acid (handle with extreme caution in a fume hood)

-

2-Aminothiazole

-

Concentrated Hydrochloric Acid

-

Sodium Acetate

-

Sodium Carbonate

-

Anhydrous solvents

Step 1: Acetylation of Aniline-¹³C₆ to Acetanilide-¹³C₆

-

Rationale: The amino group of aniline is protected as an acetamide to prevent side reactions during the subsequent chlorosulfonation step.[4]

-

Procedure:

-

In a flask, dissolve Aniline-¹³C₆ in water and add concentrated hydrochloric acid.

-

Prepare a separate solution of sodium acetate in water.

-

To the aniline hydrochloride solution, add acetic anhydride.

-

Immediately add the sodium acetate solution and stir vigorously.

-

Cool the mixture in an ice bath to induce crystallization of Acetanilide-¹³C₆.

-

Collect the crude product by vacuum filtration and wash with cold water. The crude product can be used directly in the next step.

-

Step 2: Chlorosulfonation of Acetanilide-¹³C₆

-

Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the ¹³C₆-phenyl ring, para to the activating acetamido group.[5]

-

Procedure:

-

CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a fume hood with appropriate personal protective equipment (PPE).[4]

-

In a dry flask, add dry Acetanilide-¹³C₆.

-

Cool the flask in an ice bath and slowly add chlorosulfonic acid.

-

Allow the reaction to proceed at room temperature, then heat gently to complete the reaction.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated p-acetamidobenzenesulfonyl chloride-¹³C₆ by vacuum filtration and wash with cold water.

-

Step 3: Condensation with 2-Aminothiazole

-

Rationale: The synthesized sulfonyl chloride is reacted with 2-aminothiazole to form the sulfonamide bond, creating the core structure of the target molecule.[6]

-

Procedure:

-

Transfer the crude, moist p-acetamidobenzenesulfonyl chloride-¹³C₆ to a flask.

-

Add a solution of 2-aminothiazole in a suitable solvent (e.g., pyridine or aqueous acetone).

-

Heat the mixture to facilitate the condensation reaction.

-

After the reaction is complete, cool the mixture and acidify to precipitate the N⁴-Acetylsulfathiazole-¹³C₆.

-

Collect the product by filtration and wash.

-

Step 4: Hydrolysis to Yield Sulfathiazole-¹³C₆

-

Rationale: The final step is the deprotection of the amino group by acid hydrolysis to yield the desired Sulfathiazole-¹³C₆.[4]

-

Procedure:

-

To the crude N⁴-Acetylsulfathiazole-¹³C₆, add dilute hydrochloric acid.

-

Heat the mixture at reflux.

-

Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the final product.

-

Collect the crude Sulfathiazole-¹³C₆ by vacuum filtration and wash with cold water.

-

II. Purification of Sulfathiazole-¹³C₆: Achieving Analytical Grade Purity

Purification is a critical step to ensure the final product is free of impurities that could interfere with its use as an internal standard. A combination of recrystallization and, if necessary, column chromatography is recommended.

Recrystallization: The Primary Purification Technique

Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility.[7][8] For sulfathiazole, a mixed solvent system of isopropanol and water has been shown to be particularly effective.[9]

Protocol: Recrystallization of Sulfathiazole-¹³C₆

-

Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.

-

Dissolution: In a flask, add the crude Sulfathiazole-¹³C₆ to the 70% isopropanol solution. A starting ratio of approximately 15 g of sulfathiazole to 100 mL of solvent can be used.[9] Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[9]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove soluble impurities.[9]

-

Drying: Dry the purified crystals in a desiccator.

| Parameter | Value/Observation | Rationale |

| Solvent System | 70% Isopropanol/Water | Optimizes solubility at high temperatures and minimizes it at low temperatures for efficient crystallization.[9] |

| Cooling Rate | Slow cooling | Promotes the formation of larger, purer crystals.[10] |

| Expected Yield | >85% | Recrystallization is typically a high-recovery technique. |

| Purity | >98% (by HPLC) | A high degree of purity is essential for use as an analytical standard.[11] |

Column Chromatography: For Enhanced Purity

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase.[7]

Caption: A decision-based workflow for the purification of Sulfathiazole-¹³C₆.

Chromatography Conditions:

-

Stationary Phase: Silica gel is a common choice for the purification of sulfonamides.[7]

-

Mobile Phase: A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient) is often effective.[1]

-

Monitoring: The separation can be monitored by Thin-Layer Chromatography (TLC) or by collecting fractions and analyzing them by HPLC.

III. Analytical Characterization: Verifying Identity and Purity

The final, purified Sulfathiazole-¹³C₆ must be rigorously characterized to confirm its identity, isotopic enrichment, and chemical purity. The primary techniques for this are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of the ¹³C isotopes.

-

Expected Molecular Weight: The molecular weight of unlabeled Sulfathiazole is approximately 255.31 g/mol .[12] With the replacement of six ¹²C atoms with ¹³C atoms, the molecular weight of Sulfathiazole-¹³C₆ is expected to be approximately 261.3 g/mol .[13][14]

-

Analysis: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the labeled compound. The isotopic distribution pattern will clearly show a shift of +6 Da compared to the unlabeled standard.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |

| Sulfathiazole | C₉H₉N₃O₂S₂ | 255.0136 | N/A |

| Sulfathiazole-¹³C₆ | ¹³C₆C₃H₉N₃O₂S₂ | 261.0337 | +6.0201 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the molecular structure and the position of the isotopic labels.

-

¹H NMR: The ¹H NMR spectrum of Sulfathiazole-¹³C₆ is expected to be very similar to that of the unlabeled compound, though the signals for the aromatic protons will exhibit complex coupling patterns due to the presence of the ¹³C atoms in the ring.[15][16]

-

¹³C NMR: The ¹³C NMR spectrum is the most informative for confirming the isotopic labeling. In a broadband proton-decoupled ¹³C NMR spectrum, the six signals corresponding to the phenyl ring carbons will be significantly enhanced in intensity compared to the signals from the thiazole ring. The chemical shifts should be comparable to those of unlabeled sulfathiazole.[17]

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Atom (Phenyl Ring) | Approximate Chemical Shift (ppm) of Unlabeled Sulfathiazole [17] | Expected Observation for Sulfathiazole-¹³C₆ |

| C-1' (ipso-S) | ~152 | Intense signal |

| C-2', C-6' | ~128 | Intense signal |

| C-3', C-5' | ~113 | Intense signal |

| C-4' (ipso-N) | ~140 | Intense signal |

IV. Conclusion

This guide has outlined a robust and reliable pathway for the synthesis and purification of Sulfathiazole-¹³C₆. By following these experimentally grounded protocols, researchers can confidently produce high-purity, isotopically labeled sulfathiazole for use in a wide range of applications, from metabolic studies to quantitative bioanalysis. The key to success lies in the careful execution of each step, from the protection of the aniline starting material to the final purification and characterization of the product.

V. References

-

Gaikwad, S. G., et al. (2022). Ultrasound assisted antisolvent crystallization of sulphathiazole. Taylor & Francis Online. Retrieved from [Link]

-

Pöllänen, K., et al. (2006). A Study on Batch Cooling Crystallization of Sulphathiazole. Chemical Engineering Research and Design. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

PubMed. (2019). Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). Sulfathiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

-

IUCr. (n.d.). 4-Amino-N-(2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide–2,4,6-tris(pyridin-2-yl). Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

-

CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Scilit. (2003). Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process. Retrieved from [Link]

-

Veeprho. (n.d.). Sulfathiazole Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR shift assignments of sulfathiazole (HST), its sodium salt.... Retrieved from [Link]

-

PMC. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

-

RSC Publishing. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of sulfathiazole and its Co(II) complex. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

-

EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

Journal of Isotopes. (2023). Synthesis of Sulfachloropyridazine-Benzene Ring-13C6. Retrieved from [Link]

-

PMC. (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Sulfathiazole-13C6. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sci-hub.ru [sci-hub.ru]

- 11. veeprho.com [veeprho.com]

- 12. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sulfathiazole-13C6 | CymitQuimica [cymitquimica.com]

- 14. Sulfathiazole-13C6 | C9H9N3O2S2 | CID 71312515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulfathiazole(72-14-0) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfathiazole-13C6

This guide provides a comprehensive overview of the essential physical and chemical properties of Sulfathiazole-13C6, an isotopically labeled sulfonamide antibiotic. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced characteristics of this stable isotope-labeled standard, offering both theoretical understanding and practical methodologies for its characterization and application.

Introduction: The Significance of Isotopic Labeling

Sulfathiazole-13C6 is a variant of the antibiotic sulfathiazole where the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13. This isotopic substitution is pivotal for a range of advanced analytical applications, primarily in quantitative mass spectrometry-based assays. The increased mass of the molecule allows it to be used as an ideal internal standard in isotope dilution mass spectrometry (IDMS), a gold-standard technique for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation.[1] While the chemical reactivity and macroscopic physical properties are nearly identical to its unlabeled counterpart, the "heavy atom isotope effect" can introduce subtle differences in vibrational frequencies of chemical bonds, which are generally negligible in the context of most physical property measurements but can be significant in reaction kinetics.

Section 1: General and Physicochemical Properties

A foundational understanding of the basic physical and chemical identifiers of Sulfathiazole-13C6 is crucial for its proper handling, storage, and application.

Identification and Nomenclature

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-¹³C₆)benzenesulfonamide | [2] |

| CAS Number | 1196157-72-8 | [3][4][5] |

| Molecular Formula | ¹³C₆C₃H₉N₃O₂S₂ | [3] |

| Molecular Weight | 261.27 g/mol | [3] |

| Canonical SMILES | C1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | [2] |

| InChI Key | JNMRHUJNCSQMMB-UQUYMPKGSA-N |

Expected Physicochemical Characteristics

Direct experimental data for the physicochemical properties of Sulfathiazole-13C6 are not extensively published. However, the properties are expected to be very similar to those of unlabeled sulfathiazole. It is important to note that the presence of six ¹³C atoms results in a mass shift of +6 compared to the unlabeled compound.

| Property | Expected Value/Description | Notes |

| Appearance | White to yellowish-white crystalline powder | Based on unlabeled sulfathiazole. |

| Melting Point | Expected to be very close to unlabeled sulfathiazole's polymorphic forms (Form I: ~202°C, Form II: ~175°C). | A slight increase due to the heavy atom isotope effect is theoretically possible but likely negligible. |

| Solubility | Sparingly soluble in water. Soluble in acetone, dilute mineral acids, and solutions of alkali hydroxides. | Based on unlabeled sulfathiazole.[6] |

| Polymorphism | Unlabeled sulfathiazole is known to exist in multiple polymorphic forms. It is plausible that Sulfathiazole-13C6 can also exhibit polymorphism, though this has not been explicitly studied. | Polymorphism can significantly impact physical properties like solubility and melting point. |

Section 2: Spectral Properties

The spectral characteristics of Sulfathiazole-13C6 are fundamental to its identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Sulfathiazole-13C6 is expected to be very similar to that of unlabeled sulfathiazole in terms of chemical shifts and coupling patterns of the protons on the thiazole ring and the amino group.[7][8] However, the protons on the ¹³C-labeled benzene ring will exhibit ¹J(¹³C-¹H) and longer-range coupling constants, leading to more complex splitting patterns for these signals.

-

¹³C NMR: The carbon-13 NMR spectrum is where the isotopic labeling has the most profound effect. The signals corresponding to the six carbons of the benzene ring will be significantly enhanced due to the 100% abundance of ¹³C at these positions, in contrast to the 1.1% natural abundance.[9] This makes ¹³C NMR a powerful tool for confirming the identity and purity of the labeled compound. The chemical shifts of the labeled carbons will be nearly identical to those in the unlabeled compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the analysis of Sulfathiazole-13C6, particularly in its application as an internal standard.

-

Electron Ionization (EI-MS): The mass spectrum of unlabeled sulfathiazole shows a molecular ion peak (M⁺) at m/z 255 and characteristic fragmentation patterns.[10][11] For Sulfathiazole-13C6, the molecular ion peak is expected at m/z 261. The fragmentation pattern will be similar, but fragments containing the phenyl ring will be shifted by +6 mass units.

-

Electrospray Ionization (ESI-MS): In positive ion mode ESI-MS, Sulfathiazole-13C6 will typically be observed as the protonated molecule [M+H]⁺ at m/z 262. This is the basis for its use in LC-MS/MS quantification, where specific precursor-product ion transitions are monitored.

Section 3: Stability and Degradation

Understanding the stability of Sulfathiazole-13C6 is critical for its reliable use as an analytical standard. The degradation pathways are presumed to be identical to those of unlabeled sulfathiazole. Forced degradation studies on sulfathiazole have identified several key degradation routes.[12][13][14][15][16]

-

Hydrolytic Degradation: Sulfathiazole is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the sulfonamide bond to yield sulfanilic acid and 2-aminothiazole.

-

Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various oxidation products.

-

Photodegradation: Sulfathiazole can degrade upon exposure to light.[14] Studies have shown that photolysis can lead to cleavage of the S-N bond and rearrangement of the molecule.[14]

A well-designed forced degradation study is essential to develop a stability-indicating analytical method capable of separating the intact drug from its potential degradation products.[17][18][19]

Section 4: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of Sulfathiazole-13C6. These protocols are designed to be self-validating through the use of appropriate controls and system suitability checks.

Melting Point Determination (Capillary Method)

This protocol follows the general principles outlined in major pharmacopeias for determining the melting point of a crystalline solid.

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the expected value suggests a high degree of purity, while a broad and depressed melting range indicates the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder the Sulfathiazole-13C6 sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (meniscus/clear point).

-

Reporting: Report the melting range (onset to clear point).

Self-Validation: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound in a given solvent.

Causality: Solubility is a critical parameter that influences the bioavailability and formulation of a drug. Determining solubility in various media provides essential information for drug development and bioanalytical method development.

Protocol:

-

Preparation: Add an excess amount of Sulfathiazole-13C6 to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

-

Quantification: Analyze the concentration of Sulfathiazole-13C6 in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

Self-Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity. The attainment of equilibrium can be confirmed by measuring the concentration at different time points until a constant value is obtained.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol outlines a general reversed-phase HPLC method for assessing the purity of Sulfathiazole-13C6 and for use in stability studies.

Causality: HPLC is a powerful technique for separating a compound from its impurities and degradation products, allowing for accurate quantification of purity and the monitoring of stability over time.

Protocol:

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 270 nm).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of Sulfathiazole-13C6 in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis:

-

Purity: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Stability: In stability studies, quantify the amount of Sulfathiazole-13C6 remaining and identify and quantify any degradation products by comparing the chromatograms of stressed and unstressed samples.

-

Self-Validation: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. System suitability parameters (e.g., tailing factor, theoretical plates, and repeatability of injections) should be monitored throughout the analysis.

Section 5: Applications in Research and Development

The primary application of Sulfathiazole-13C6 is as an internal standard in quantitative bioanalysis and environmental analysis.[1] Its chemical and physical similarity to the unlabeled analyte ensures that it behaves identically during sample preparation and analysis, thus compensating for variations and improving the accuracy and precision of the results. It is particularly valuable in:

-

Pharmacokinetic studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of sulfathiazole.

-

Metabolism studies: To trace the metabolic fate of the drug.

-

Residue analysis: For the quantification of sulfathiazole residues in food products and environmental samples.[1]

-

Clinical and diagnostic testing: As an internal standard in assays for therapeutic drug monitoring.

Visualizations

Caption: A generalized workflow for the experimental determination of key physicochemical properties of Sulfathiazole-13C6.

Caption: A conceptual diagram illustrating the primary degradation pathways of sulfathiazole under forced degradation conditions.

References

-

ASCE Library. Degradation of Sulfathiazole by Heat-Activated Persulfate: Kinetics, Degradation Pathways, and Toxicity Assessment. [Link]

-

ResearchGate. Degradation of Sulfathiazole by Heat-Activated Persulfate: Kinetics, Degradation Pathways, and Toxicity Assessment. [Link]

-

PubMed. Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts. [Link]

-

ASCE Library. Degradation of Sulfathiazole by Heat-Activated Persulfate: Kinetics, Degradation Pathways, and Toxicity Assessment | Journal of Environmental Engineering | Vol 151, No 5. [Link]

-

ResearchGate. Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. [Link]

-

Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]

-

NIST. Sulfathiazole - the NIST WebBook. [Link]

-

PubChem. Sulfathiazole | C9H9N3O2S2 | CID 5340. [Link]

-

PubChem. Sulfathiazole-13C6 | C9H9N3O2S2 | CID 71312515. [Link]

-

ResearchGate. 13 C NMR shift assignments of sulfathiazole (HST), its sodium salt.... [Link]

-

Pharmaffiliates. sulfathiazole - Stable isotopes. [Link]

-

MassBank. Sulfathiazole. [Link]

-

PMC - NIH. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]

-

Pharmaceutical Technology. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

ResearchGate. Spectrophotometric Determination of Sulfathiazole in Different Pharmaceutical Formulations. [Link]

-

ResearchGate. 1 H NMR spectra of sulfathiazole and its Co(II) complex.. [Link]

-

Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

SpectraBase. Sulfathiazole - Optional[1H NMR] - Spectrum. [Link]

-

Pharmaffiliates. Sulfathiazole-impurities. [Link]

Sources

- 1. Sulfathiazole-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1196157-72-8) [witega.de]

- 2. Sulfathiazole-13C6 | C9H9N3O2S2 | CID 71312515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfathiazole-13C6 | CymitQuimica [cymitquimica.com]

- 4. Sulfathiazole-13C6 | CAS 1196157-72-8 | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Page loading... [guidechem.com]

- 7. Sulfathiazole(72-14-0) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sulfathiazole [webbook.nist.gov]

- 11. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ascelibrary.org [ascelibrary.org]

- 13. ascelibrary.org [ascelibrary.org]

- 14. Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ascelibrary.org [ascelibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Sulfathiazole-13C6 CAS number and molecular weight

An In-Depth Technical Guide to Sulfathiazole-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Sulfathiazole-¹³C₆, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. The document details its fundamental physicochemical properties, the principles of its application in isotope dilution mass spectrometry (IDMS), and a detailed, field-proven protocol for its use in complex biological matrices. By explaining the causality behind experimental choices and grounding all protocols in established scientific principles, this guide serves as an authoritative resource for researchers in pharmaceutical analysis, food safety, and environmental testing.

Introduction: The Need for Precision in Sulfonamide Analysis

Sulfathiazole is a sulfonamide antibiotic that was once widely used for its antimicrobial properties in both human and veterinary medicine.[1] Although its use has declined due to the development of less toxic alternatives, monitoring its presence as a residue in food products and environmental samples remains critical for regulatory compliance and public health.[1][2]

Accurate quantification of chemical residues in complex matrices like plasma, milk, or tissue is a significant analytical challenge.[3] Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with analyte loss during sample preparation, can introduce substantial variability and inaccuracy into measurements.[3] The use of a stable isotope-labeled (SIL) internal standard is the gold standard for mitigating these issues.[3] Sulfathiazole-¹³C₆, which incorporates six heavy carbon-13 atoms into its phenyl ring, is an ideal internal standard. It is chemically identical to the native analyte (unlabeled sulfathiazole) and thus co-behaves through all extraction, cleanup, and chromatographic steps, ensuring that any analyte loss or matrix-induced signal variation is mirrored by the standard.[3][4] This allows for highly accurate and precise quantification via isotope dilution mass spectrometry (IDMS).

Core Physicochemical Properties

The fundamental identity and properties of Sulfathiazole-¹³C₆ are summarized below. These values are critical for instrument setup, solution preparation, and data interpretation.

| Property | Value | Source(s) |

| CAS Number | 1196157-72-8 | [4][5][6][7] |

| Molecular Formula | ¹³C₆C₃H₉N₃O₂S₂ | [6][7] |

| Molecular Weight | 261.25 g/mol | [4] |

| 261.27 g/mol | [6][7] | |

| 261.3 g/mol (Computed) | [5] | |

| Monoisotopic Mass | 261.03374790 Da (Computed) | [5] |

| Synonyms | Sulfathiazole-(phenyl-¹³C₆), 4-Amino-N-(1,3-thiazol-2-yl)(¹³C₆)benzenesulfonamide | [5] |

| Format | Typically supplied as a neat solid or in solution | [4][6][8] |

| Storage | Refrigerator (2-8°C) | [4] |

Note on Molecular Weight: The slight variation in reported molecular weights is common between different commercial suppliers and computational databases. For quantitative applications, it is imperative to use the value provided on the Certificate of Analysis for the specific lot of the standard being used. The monoisotopic mass is the relevant value for setting high-resolution mass spectrometry instrumentation.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on altering the isotopic composition of the target analyte in a sample. The core of the method is the addition of a known quantity of an isotopically enriched standard (e.g., Sulfathiazole-¹³C₆) to the sample at the earliest stage of the analytical workflow.

Causality of the IDMS Workflow:

-

Spiking: The SIL standard is added to the sample before any extraction or cleanup steps. This is a critical decision; by adding the standard at the outset, it experiences the exact same physical and chemical environment as the native analyte throughout the entire process. Any loss of analyte during subsequent steps is precisely matched by a proportional loss of the SIL standard.

-

Equilibration & Extraction: The sample is homogenized to ensure the SIL standard is thoroughly mixed and in equilibrium with the native analyte. The subsequent extraction protocol is designed to efficiently remove both forms from the sample matrix.

-

Detection & Ratio Measurement: After cleanup and chromatographic separation, the mass spectrometer detects both the native analyte and the SIL standard. Because the instrument can easily distinguish them by their mass difference (in this case, 6 Da), it measures the ratio of their signal intensities.

-

Quantification: Since the amount of added SIL standard is known, the concentration of the native analyte in the original sample can be calculated with high precision from the measured intensity ratio, irrespective of sample loss or matrix effects.

Caption: Generalized workflow for Isotope Dilution Mass Spectrometry (IDMS).

Synthesis and Quality Control

While end-users typically purchase Sulfathiazole-¹³C₆ as a certified reference material, understanding its synthesis provides insight into its quality. The synthesis of sulfathiazole generally proceeds by reacting 4-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by the acidic hydrolysis of the acetamido protecting group.[9][10] For the ¹³C₆-labeled version, the synthesis must begin with a ¹³C₆-labeled precursor, such as ¹³C₆-aniline.

Trustworthiness through Self-Validation: A high-quality SIL standard must be validated for:

-

Chemical Purity: Assessed by HPLC-UV or qNMR, ensuring no significant impurities could interfere with the analysis. A purity of >99% is common.[4]

-

Isotopic Purity: Determined by mass spectrometry, this confirms the enrichment of the ¹³C isotope and the absence of unlabeled analyte. Isotopic purity should exceed 99 atom% ¹³C.[4]

-

Concentration Accuracy: For standards supplied in solution, the concentration must be gravimetrically certified and verified by a secondary method.

Experimental Protocol: Quantification of Sulfathiazole in Milk by LC-MS/MS

This protocol provides a robust, step-by-step methodology for the determination of sulfathiazole in milk, adapted from established methods for sulfonamide analysis.[2][3]

5.1. Reagents and Materials

-

Sulfathiazole-¹³C₆ internal standard (IS) stock solution (e.g., 100 µg/mL in methanol).

-

Sulfathiazole analytical standard for calibration curve.

-

Methanol, Acetonitrile (LC-MS Grade).

-

Formic Acid (LC-MS Grade).

-

Deionized Water (18.2 MΩ·cm).

-

Phosphate Buffer (0.1 M, pH 8.5).

-

Polymeric Solid-Phase Extraction (SPE) cartridges.

-

Polypropylene centrifuge tubes (50 mL).

5.2. Sample Preparation and Extraction Workflow

Caption: Step-by-step workflow for sample preparation and SPE cleanup.

5.3. Detailed Protocol Steps

-

Sample Aliquoting: Pipette 5.0 mL of milk into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the Sulfathiazole-¹³C₆ stock solution to achieve a target concentration (e.g., 10 ng/mL or ppb) in the sample. Causality: Spiking before extraction ensures the IS compensates for any subsequent analyte loss.

-

Extraction: Add 20 mL of phosphate buffer (pH 8.5) to the tube. The slightly basic pH ensures the sulfonamide is in an ionized state, improving its solubility in the aqueous phase.[2]

-

Homogenization: Cap the tube and vortex vigorously for 1 minute.

-

Protein Precipitation & Phase Separation: Centrifuge at 4000 x g for 15 minutes to pellet precipitated proteins and fat.

-

SPE Cleanup:

-

Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Causality: This activates the stationary phase for proper analyte retention.

-

Loading: Carefully load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove unretained, hydrophilic matrix components.

-

Elution: Elute the retained sulfathiazole and the IS with 5 mL of methanol into a clean collection tube.[2]

-

-

Solvent Evaporation: Evaporate the methanol eluate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex briefly to ensure the entire residue is dissolved. Transfer to an autosampler vial for analysis.

5.4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions. Method development and optimization are required for specific instrumentation.

| Parameter | Condition |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 8 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| SRM Transitions | Sulfathiazole: m/z 256.0 → 156.1, 92.1 |

| Sulfathiazole-¹³C₆: m/z 262.0 → 162.1, 98.1 |

Rationale for SRM Transitions: In positive ion mode, the parent molecule is protonated to [M+H]⁺. The precursor ion (m/z 256.0 for sulfathiazole) is selected and fragmented. The product ion at m/z 156.1 corresponds to the characteristic cleavage of the sulfonyl group, yielding the aminobenzenesulfonyl moiety.[2][11] The corresponding transition for the ¹³C₆-labeled standard is shifted by 6 Da (m/z 262.0 → 162.1). Monitoring multiple transitions enhances the certainty of identification.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled sulfathiazole but a constant concentration of Sulfathiazole-¹³C₆.

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio (Area of Sulfathiazole / Area of Sulfathiazole-¹³C₆).

-

Linear Regression: Plot the peak area ratio against the concentration of the sulfathiazole standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Concentration Determination: Use the peak area ratio from the unknown sample and the regression equation to calculate the concentration of sulfathiazole in the sample.

Conclusion

Sulfathiazole-¹³C₆ is an indispensable tool for modern analytical laboratories tasked with the quantitative determination of sulfathiazole. Its use within an Isotope Dilution Mass Spectrometry framework provides a self-validating system that corrects for matrix effects and procedural losses, ensuring the highest level of accuracy and trustworthiness in results. The detailed protocols and foundational principles outlined in this guide empower researchers to implement robust and reliable analytical methods for regulatory monitoring, pharmaceutical development, and scientific investigation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71312515, Sulfathiazole-13C6. Available: [Link]

-

Cluzeau Info Labo (n.d.). 13C6-Sulfathiazole Solution. Available: [Link]

-

Al-Rufaie, M. M., & Al-Adily, M. J. (2018). Spectrophotometric method for the Determination of Sulfathiazole Drug by Schiff's base Formation. International Journal of Drug Delivery Technology, 8(2), 64-69. Available: [Link]

-

Food Safety and Inspection Service, USDA (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Available: [Link]

-

El-Gindy, A., El-Zeany, B., & Awad, T. (1983). Direct spectrophotometric determination of sulfathiazole in presence of sulfadiazine and sulfamerazine. Journal of Pharmaceutical Sciences, 72(1), 94-96. Available: [Link]

-

Tummatorn, J., & Dudley, G. B. (2012). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education, 89(2), 255-257. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5340, Sulfathiazole. Available: [Link]

-

Le, T. X., & Callery, P. S. (2002). Confirmation of sulfamethazine, sulfathiazole, and sulfadimethoxine residues in condensed milk and soft-cheese products by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 85(3), 603-608. Available: [Link]

-

Borges, K. B., & Wilkins, J. P. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(19), 2245-2254. Available: [Link]

-

Le Bizec, B., et al. (2021). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Analytical and Bioanalytical Chemistry, 413(9), 2387-2407. Available: [Link]

Sources

- 1. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Confirmation of sulfamethazine, sulfathiazole, and sulfadimethoxine residues in condensed milk and soft-cheese products by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfathiazole-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1196157-72-8) [witega.de]

- 5. Sulfathiazole-13C6 | C9H9N3O2S2 | CID 71312515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfathiazole-13C6 | CymitQuimica [cymitquimica.com]

- 7. Sulfathiazole-13C6 | CAS 1196157-72-8 | LGC Standards [lgcstandards.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulfathiazole synthesis - chemicalbook [chemicalbook.com]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Evaluation of Isotopic Purity and Stability: A Technical Guide to Sulfathiazole-¹³C₆

This guide provides an in-depth technical overview of the critical quality attributes of Sulfathiazole-¹³C₆, a stable isotope-labeled (SIL) internal standard essential for quantitative bioanalytical studies and pharmaceutical research. For researchers, scientists, and drug development professionals, ensuring the isotopic purity and stability of such reference standards is paramount for data integrity and regulatory compliance. This document delineates the scientific principles and practical methodologies for the comprehensive characterization of Sulfathiazole-¹³C₆.

The Role of Sulfathiazole-¹³C₆ in Modern Pharmaceutical Analysis

Sulfathiazole, a short-acting sulfonamide antibiotic, has been a subject of extensive study due to its historical significance and continued relevance in certain therapeutic areas and as an environmental contaminant.[1][2] The ¹³C₆-labeled analogue of sulfathiazole serves as an ideal internal standard for mass spectrometry-based quantification.[3] Its six carbon-13 atoms provide a distinct mass shift from the unlabeled analyte, enabling precise and accurate measurement by correcting for matrix effects and variations during sample processing and analysis.[3] The reliability of quantitative data is directly contingent on the isotopic purity and chemical stability of the SIL internal standard.

Isotopic Purity Assessment: Ensuring Mass Signature Integrity

Isotopic purity refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. High isotopic purity is crucial to minimize crosstalk with the unlabeled analyte's mass signal. The two primary analytical techniques for determining the isotopic purity of Sulfathiazole-¹³C₆ are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Enrichment Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing the isotopic distribution of a labeled compound.[4] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be determined.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: Prepare a dilute solution of Sulfathiazole-¹³C₆ in a suitable solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system to separate the analyte from any potential impurities.

-

Mass Spectrometric Analysis: Infuse the eluent into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion of Sulfathiazole-¹³C₆.

-

Data Analysis:

-

Identify the monoisotopic peak of the fully labeled compound (M+6).

-

Measure the peak areas of all significant isotopologues (M+0 to M+6).

-

Correct for the natural abundance of isotopes in the molecule.[4]

-

Calculate the isotopic enrichment using the following formula:

Isotopic Enrichment (%) = [ (Sum of intensities of labeled isotopologues) / (Total sum of intensities of all isotopologues) ] x 100

-

Table 1: Representative Isotopic Distribution of Sulfathiazole-¹³C₆

| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |

| M+0 (Unlabeled) | 255.02 | < 0.1 |

| M+1 | 256.02 | < 0.5 |

| M+2 | 257.02 | < 1.0 |

| M+3 | 258.03 | < 1.5 |

| M+4 | 259.03 | < 2.0 |

| M+5 | 260.03 | < 5.0 |

| M+6 (Fully Labeled) | 261.04 | > 99.0 |

Note: The observed relative abundance is an example and can vary between batches.

Quantitative NMR (qNMR) for Positional Purity and Enrichment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a non-destructive and highly accurate method for determining both the chemical and isotopic purity of a compound.[5][6][7] For ¹³C-labeled compounds, ¹³C NMR provides direct evidence of the labeling positions and can be used to quantify the enrichment at each labeled site.

Experimental Protocol: Isotopic Purity by ¹³C qNMR

-

Sample Preparation: Dissolve a precisely weighed amount of Sulfathiazole-¹³C₆ and a certified internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Data Acquisition: Acquire a quantitative ¹³C NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Integration and Calculation:

-

Integrate the signals corresponding to the ¹³C-labeled carbon atoms and the signal of the internal standard.

-

Calculate the isotopic enrichment at each position by comparing the integral of the ¹³C-enriched signal to the integral of the corresponding signal in a natural abundance ¹³C spectrum.

-

Stability of Sulfathiazole-¹³C₆: Ensuring Chemical Integrity Over Time

The chemical stability of a reference standard is its ability to resist degradation under various environmental conditions.[8] For Sulfathiazole-¹³C₆, stability studies are crucial to establish appropriate storage conditions and a reliable shelf-life.

Potential Degradation Pathways of Sulfathiazole

Sulfathiazole, as a sulfonamide, is susceptible to several degradation pathways, which are also relevant for its ¹³C₆-labeled counterpart. These include:

-

Hydrolysis: Cleavage of the sulfonamide bond under acidic or basic conditions.[9]

-

Oxidation: Oxidation of the aniline nitrogen or the sulfur atom.[10]

-

Photodegradation: Degradation upon exposure to light.[1]

Stability Testing Protocols

Stability studies for Sulfathiazole-¹³C₆ should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8] This involves both long-term and accelerated stability studies.

Table 2: Recommended Stability Testing Conditions (ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 2-8°C (as recommended by the supplier)[3] | 24 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months |

| Forced Degradation | Acidic, basic, oxidative, thermal, and photolytic stress | As needed to achieve 5-20% degradation[8] |

Experimental Protocol: Forced Degradation Study

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Exposure to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the intact drug from its degradation products.[11][12]

-

Peak Identification: Use LC-MS/MS to identify the major degradation products.

Recommended Storage and Handling

Based on available data and supplier recommendations, Sulfathiazole-¹³C₆ should be stored under the following conditions to ensure its long-term stability:[3][13]

-

Temperature: 2-8°C (refrigerated).[3]

-

Light: Protect from light.[1]

-

Atmosphere: Store under an inert atmosphere if possible, in a tightly sealed container.[1]

Conclusion

The reliability of quantitative bioanalytical data hinges on the quality of the internal standards used. For Sulfathiazole-¹³C₆, a rigorous assessment of its isotopic purity and chemical stability is not merely a quality control measure but a fundamental requirement for its intended use. By employing a combination of high-resolution mass spectrometry and quantitative NMR, researchers can confidently verify the isotopic enrichment and positional integrity of the label. Furthermore, adherence to ICH-compliant stability testing protocols ensures that the reference material maintains its chemical integrity throughout its shelf life. This comprehensive approach to characterization underpins the generation of robust and reproducible scientific data.

References

-

ResearchGate. (2025). Synthesis of C-13-labeled atrazine | Request PDF. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfathiazole. PubChem. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

-

ResearchGate. (2025). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Retrieved from ResearchGate. [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Sulfathiazole-impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative Stabilities of the Five Polymorphs of Sulfathiazole | Request PDF. Retrieved from ResearchGate. [Link]

-

Semantic Scholar. (2013). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Retrieved from [Link]

-

Veeprho. (n.d.). Sulfathiazole Impurities and Related Compound. Retrieved from [Link]

-

Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

-

Fagron. (2024). 3 - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025). Polymorphism of Sulfathiazole. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as the C-1 source. Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. Retrieved from [Link]

-

Fengchen Group. (n.d.). Sulfathiazole CAS 72-14-0 And Sulfathiazole Sodium CAS 144-74-1 Raw Material, API Manufacturers and Suppliers. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

GitHub. (n.d.). Isotopic enrichment calculator from mass spectra. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]

-

e-lactancia. (2018). SULFATHIAZOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. Retrieved from ResearchGate. [Link]

-

Milwaukee Mental Health Task Force. (n.d.). Stability profiles of drug products extended beyond labeled expiration dates. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Retrieved from [Link]

-

YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]

-

IJCRT.org. (2023). Stability Indicating Assay Method. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]

Sources

- 1. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Sulfathiazole-13C6 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1196157-72-8) [witega.de]

- 4. almacgroup.com [almacgroup.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 8. ajpaonline.com [ajpaonline.com]

- 9. biomedres.us [biomedres.us]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. fishersci.com [fishersci.com]

Mechanism of action of sulfathiazole antibiotics

Here's a plan to construct the response:

-

Introduction:

-

Core Mechanism: Competitive Inhibition of Folate Biosynthesis:

-

The Target Pathway: Explain the bacterial folic acid (folate) synthesis pathway. Bacteria must synthesize folate de novo, unlike humans who get it from their diet. This is the basis for selective toxicity.[3][4][5][6][7]

-

The Key Enzyme: Identify the target enzyme: dihydropteroate synthase (DHPS).[8][9][10]

-

The Substrate: Introduce the natural substrate for DHPS, para-aminobenzoic acid (PABA).[5][][12]

-

The Mimicry: Explain that sulfathiazole is a structural analog of PABA.[3][12][13][14]

-

Competitive Inhibition: Describe how sulfathiazole competes with PABA for the active site of DHPS.[1][4][9][15] When sulfathiazole binds, it blocks the formation of dihydropteroic acid, a crucial precursor.[1][4]

-

Bacteriostatic Effect: Clarify that this inhibition doesn't kill the bacteria directly but stops their growth and replication (bacteriostatic effect), allowing the host's immune system to clear the infection.[1][2][3][16][17]

-

Downstream Consequences: Explain that blocking this step prevents the synthesis of dihydrofolic acid and ultimately tetrahydrofolic acid (THF).[1][] THF is essential for producing nucleotides (for DNA/RNA synthesis) and certain amino acids.[1][3][6][]

-

-

Visualization of the Mechanism:

-

Create a Graphviz diagram illustrating the folate biosynthesis pathway.

-

The diagram should clearly show the substrates (PABA, pteridine), the enzyme (DHPS), the product (dihydropteroic acid), and where sulfathiazole intervenes as a competitive inhibitor.

-

Include downstream products like THF and its role in nucleotide synthesis.

-

-

Selective Toxicity: The Scientific Rationale:

-

Mechanisms of Bacterial Resistance:

-

Introduce the concept of acquired resistance as a major limitation.[1][][19]

-

Target Modification: The primary mechanism is mutations in the bacterial gene encoding DHPS (folP). These mutations reduce the binding affinity of sulfathiazole to the enzyme without significantly affecting PABA binding.[3][18][19][20]

-

Horizontal Gene Transfer: Explain the role of plasmids carrying alternative, drug-resistant DHPS genes (sul1, sul2, sul3). These plasmid-encoded enzymes are highly insensitive to sulfonamides.[18][19][21]

-

Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes sulfathiazole for the DHPS active site.[3][22]

-

Alternative Pathways/Bypass: Mention the possibility of acquiring alternative pathways for folic acid synthesis.[3][4]

-

-

Experimental Validation & Protocols:

-

This section will provide a practical, field-proven methodology.

-

Objective: To determine the inhibitory effect of sulfathiazole on DHPS.

-

Chosen Protocol: A continuous, coupled spectrophotometric assay for DHPS activity. This is a standard and robust method.[23][24]

-

Principle of the Assay:

-

DHPS catalyzes the reaction of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form dihydropteroate.

-

A coupling enzyme, dihydrofolate reductase (DHFR), is added in excess.

-

DHFR reduces the dihydropteroate product, consuming NADPH in the process.

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

In the presence of an inhibitor like sulfathiazole, the rate of NADPH consumption decreases.[23][24]

-

-

Step-by-Step Protocol:

-

List Materials and Reagents (DHPS, DHFR, substrates, cofactor, buffer, microplate reader).

-

Describe the preparation of reaction mixtures.

-

Detail the procedure for initiating the reaction and monitoring absorbance.

-

Explain how to calculate the rate of inhibition and determine parameters like IC50.[9][25][26]

-

-

Data Presentation: Create a table to summarize hypothetical or typical IC50 values for sulfathiazole against DHPS from different bacterial species, emphasizing that values can vary based on experimental conditions.[9]

-

Workflow Visualization: Create a Graphviz diagram illustrating the experimental workflow of the coupled assay.

-

-

References:

-

Compile all cited sources into a numbered list.

-

Ensure each entry includes the Title, Source, and a valid, clickable URL from the search results.

-

This structure fulfills all the user's requirements: it avoids a rigid template, provides a deep technical dive, explains the causality behind the science and experimental choices, includes a self-validating protocol, uses citations, and incorporates the mandatory visualizations and formatting.### A Technical Guide to the Mechanism of Action of Sulfathiazole: A Paradigm of Competitive Inhibition

Abstract

Sulfathiazole, a prominent member of the short-acting sulfonamide antibiotics, represents a cornerstone in the history of antimicrobial chemotherapy.[1] While its systemic use in humans has waned with the advent of newer, less toxic agents, its well-defined mechanism of action continues to serve as a critical model for understanding antimicrobial resistance and guiding the development of novel therapeutics.[1][2] This guide provides a comprehensive technical analysis of sulfathiazole's core mechanism, the biochemical basis for its selective toxicity, the evolution of resistance, and the experimental methodologies used to validate its activity.

The Core Mechanism: Targeted Disruption of Bacterial Folate Biosynthesis

The antibacterial efficacy of sulfathiazole is rooted in its ability to disrupt a metabolic pathway vital for bacterial survival but non-essential for humans: the de novo synthesis of folic acid (vitamin B9).[3][4][6] This selective action is a classic example of targeted chemotherapy.[4][7] The drug exerts a bacteriostatic effect, inhibiting bacterial growth and replication rather than causing direct cell death, which allows the host's immune system to clear the infection.[1][3][16]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary molecular target of sulfathiazole is dihydropteroate synthase (DHPS), a critical enzyme in the folate pathway.[8][9] The mechanism unfolds through the following sequence:

-

Structural Mimicry: Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[12][13][14] This remarkable structural similarity is the foundation of its inhibitory action.

-

Competition for the Active Site: Due to this resemblance, sulfathiazole directly competes with PABA for binding to the active site of DHPS.[1][4][15][27]

-

Enzymatic Blockade: When sulfathiazole occupies the active site, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[1][20] This reaction is the essential step for forming 7,8-dihydropteroic acid, a direct precursor to dihydrofolate.[1][4]

-

Metabolic Arrest: The blockade of DHPS halts the entire folate synthesis cascade. Without dihydropteroic acid, the bacteria cannot produce dihydrofolate (DHF) and subsequently cannot generate tetrahydrofolate (THF).[1][] THF is an indispensable cofactor for the synthesis of essential biomolecules, including purines and thymidine (required for DNA and RNA synthesis) and certain amino acids like methionine.[1][3][6][] This deprivation of essential building blocks leads to the cessation of cell division and growth.[3]

Caption: Workflow for the continuous spectrophotometric DHPS inhibition assay.

Step-by-Step Experimental Protocol

Objective: To determine the IC₅₀ value of sulfathiazole against a target DHPS enzyme.

Materials & Reagents:

-

Recombinant DHPS enzyme (e.g., from E. coli)

-

Recombinant DHFR enzyme (coupling enzyme)

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

Sulfathiazole

-

HEPES buffer (pH 7.6), MgCl₂, DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading at 340 nm

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of sulfathiazole in DMSO. Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Prepare working solutions of enzymes, substrates, and cofactors in HEPES buffer.

-

-

Reaction Setup:

-

In each well of the 96-well plate, add the following components to a final volume of 90 µL:

-

50 mM HEPES buffer, pH 7.6

-

10 mM MgCl₂

-

5 µM PABA

-

150 µM NADPH

-

Excess units of DHFR

-

A fixed concentration of DHPS (e.g., 5 nM)

-

1 µL of the appropriate sulfathiazole dilution (or DMSO for control wells).

-

-

-

Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 50 µM DHPP (final concentration 5 µM) to each well.

-

Immediately place the plate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. [26]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of sulfathiazole by determining the slope of the linear portion of the absorbance vs. time curve.

-